2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
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Overview
Description
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the piperidine and benzothiazole precursors. One common method involves the reaction of 3-methoxybenzoyl chloride with piperidine to form the intermediate 1-(3-methoxybenzoyl)piperidine. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole: Similar structure but with a benzoxazole ring instead of a benzothiazole ring.
1-(3-Methoxybenzoyl)piperidine: Lacks the benzothiazole ring.
2-Aminobenzothiazole: Precursor used in the synthesis of the target compound.
Uniqueness
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine and benzothiazole rings, along with the methoxybenzoyl group, allows for diverse interactions and applications that are not possible with simpler or less functionalized compounds.
Properties
Molecular Formula |
C20H20N2O2S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O2S/c1-24-16-6-4-5-15(13-16)20(23)22-11-9-14(10-12-22)19-21-17-7-2-3-8-18(17)25-19/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
ROBCAWURJMJCME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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